3-(1H-1,2,3-Triazol-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXBEJFERUBKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597303 | |
| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682326-97-2 | |
| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3-triazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1h 1,2,3 Triazol 1 Yl Piperidine and Its Derivatives
General Principles of 1,2,3-Triazole Synthesis
The formation of the 1,2,3-triazole ring is most commonly achieved through cycloaddition reactions. rgmcet.edu.in These methods offer a high degree of control over the regioselectivity and are amenable to a wide range of starting materials.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This "click chemistry" reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. mdpi.comyoutube.com The reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-isomer. nih.gov Various copper(I) sources can be employed, including CuI, CuBr, and in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. nih.gov The versatility of CuAAC allows for its application in the synthesis of a vast array of 1,2,3-triazole-containing compounds. beilstein-journals.orgrsc.org
A study on the synthesis of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylate derivatives demonstrated a one-pot Cu(I)-assisted click chemistry approach with high yields (95-98%) and significantly reduced reaction times of approximately 5 minutes. nih.gov Another example is the synthesis of polymer-supported triazolic piperazines, where azidomethyl polystyrene was coupled with piperazine-substituted alkynes using a CuI catalyst. nih.gov
Metal-Free Cycloaddition Approaches
While CuAAC is highly efficient, the potential for copper contamination in pharmaceutical applications has driven the development of metal-free alternatives. rsc.org Thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes can proceed without a metal catalyst, but it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. nih.gov
More recent metal-free methods focus on the activation of one of the reacting partners. For instance, the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide can produce 1,5-disubstituted 1,2,3-triazoles through an organocascade process. rsc.org Another approach involves a one-pot multicomponent reaction for the synthesis of 4-acyl-1,2,3-triazoles from methyl ketones, N,N-dimethylformamide dimethyl acetal, and organic azides with complete regioselectivity. nih.gov Iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides another metal- and azide-free route to 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.gov The synthesis of 1,2,3-triazole derivatives has significantly benefited from this technology. tandfonline.comresearchgate.net
For example, a microwave-assisted, one-pot, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles has been developed, showcasing the efficiency of this method. nih.gov Similarly, the synthesis of fused rgmcet.edu.inorganic-chemistry.orgfrontiersin.orgtriazolo-pyrano[3,2-h]quinolines was achieved through a Cu-catalyzed one-pot [3+2] cycloaddition followed by a C-C bond coupling reaction under microwave conditions. researchgate.net The synthesis of 1-(3-(1-(p-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone from the corresponding chalcone (B49325) and hydrazine (B178648) hydrate (B1144303) in acetic acid was also effectively carried out under microwave irradiation. jocpr.com
Oxidative Cyclization Methods
Oxidative cyclization methods provide an alternative pathway to 1,2,3-triazoles. These reactions often involve the formation of intermediate species that undergo subsequent oxidation to form the aromatic triazole ring. For instance, copper-catalyzed oxidative coupling reactions can be employed to construct 5-alkynyl-1,2,3-triazoles. frontiersin.orgnih.gov In some cases, air or oxygen can be used as a green oxidant. frontiersin.orgnih.gov
One reported method involves the synthesis of N1-substituted-1,2,3-triazoles through a Cu-catalyzed [3+2] cycloaddition reaction of secondary amines and diazo compounds, using oxygen as the oxidant. frontiersin.orgnih.gov Another example is the copper-catalyzed production of 2,4,5-triaryl-1,2,3-triazoles from bis(arylhydrazones) under mild conditions. frontiersin.orgnih.gov
Specific Synthetic Pathways for 3-(1H-1,2,3-Triazol-1-yl)piperidine Analogues
The synthesis of this compound and its derivatives primarily relies on the principles of click chemistry, starting from suitably functionalized piperidine precursors.
Synthesis via Click Chemistry from Piperidine-Derived Precursors
The most direct and widely employed method for the synthesis of this compound analogues is the CuAAC reaction between a piperidine derivative containing either an azide or an alkyne functionality and a corresponding alkyne or azide partner. nih.govevitachem.com
A common strategy involves the preparation of 3-azidopiperidine, which can then be reacted with a variety of terminal alkynes to generate a library of 1,4-disubstituted this compound derivatives. Alternatively, a piperidine derivative bearing a propargyl group at the 3-position can be reacted with various azides.
A study detailed the one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates. nih.gov This was achieved by reacting tert-butyl 4-propioloylpiperazine-1-carboxylate with various aryl/alkyl substituted azides in the presence of CuI and DIPEA in DMF. nih.gov This approach highlights the efficiency and high yields achievable with click chemistry for piperidine-containing triazoles. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Ref |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | Aryl/Alkyl Azides | CuI, DIPEA | DMF | tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates | 90-97 | nih.gov |
| Azidomethyl Polystyrene | Piperazine Propargyl Carbamates | CuI, Et₃N | N/A | Polymer-Supported 1,2,3-Triazoles-Piperazines | N/A | nih.gov |
Table 1: Examples of Click Chemistry for the Synthesis of Triazole-Piperidine/Piperazine Derivatives
The synthesis of the core this compound would involve the reaction of 3-azidopiperidine with acetylene (B1199291) gas or a protected acetylene equivalent, followed by deprotection if necessary. The versatility of the click chemistry approach allows for the introduction of a wide range of substituents on the triazole ring by simply varying the alkyne or azide starting material, enabling the generation of diverse chemical libraries for biological screening.
Amide Coupling Strategies for Triazolylacetamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, frequently used to link molecular fragments. researchgate.net For derivatives of this compound, amide coupling is often employed to introduce acetamide (B32628) groups, creating triazolylacetamide structures. These strategies typically involve reacting a piperidine derivative, which contains a primary or secondary amine, with an activated carboxylic acid.
One common approach involves the use of coupling reagents to facilitate the formation of the amide bond from a carboxylic acid and an amine. For instance, N-acyl imidazoles and acyloxytriazine esters can be generated mechanochemically from carboxylic acids before being reacted with amines to form the desired amide. researchgate.net A specific system utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh3) has been shown to effectively promote the amidation of various carboxylic acids, including N-protected amino acids, with amines under mild conditions. researchgate.net
These coupling strategies are fundamental in generating libraries of compounds, such as N-aryl-piperidine-4-carboxamide derivatives linked to a triazole ring, which have been explored for their biological activities. nih.gov The versatility of amide coupling allows for the introduction of a wide array of substituents, enabling detailed structure-activity relationship (SAR) studies.
Table 1: Examples of Amide Coupling Reagents This table is interactive. Click on the headers to sort.
| Coupling Reagent System | Substrates | Key Features |
|---|---|---|
| 2,4,6-trichloro-1,3,5-triazine (TCT) / PPh₃ | Carboxylic acids, Amines | Mild reaction conditions, moderate to excellent yields. researchgate.net |
| Carbonyldiimidazole (CDI) | Carboxylic acids, Amines | Can be performed under solvent-free mechanochemical conditions. researchgate.net |
Multi-Component Reactions for Diverse Triazole Derivatives
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple precursors. researchgate.net
The synthesis of the 1,2,3-triazole ring system itself is often achieved via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. organic-chemistry.org This "click chemistry" reaction, particularly the copper(I)-catalyzed version (CuAAC), is a prime example of a highly reliable and regioselective transformation that can be integrated into MCR sequences. nih.gov
For instance, a one-pot, three-component click reaction using a copper catalyst can be used to synthesize coumarin-linked 1,2,3-triazole hybrids. nih.gov Another powerful MCR is the Ugi-tetrazole reaction, which combines an amine (like piperidine), an aldehyde or ketone, an isocyanide, and an azide source (like trimethylsilylazide) to produce 5-substituted tetrazoles. rug.nlrug.nl While this yields a tetrazole, subsequent chemical transformations can be envisioned to modify or use this scaffold to build more complex triazole-containing structures. These MCR approaches allow for the creation of structurally diverse compound libraries by simply varying the individual starting components. researchgate.net
Table 2: Multi-Component Reaction Example This table is interactive. Click on the headers to sort.
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Ugi-Tetrazole Reaction | Amine, Aldehyde/Ketone, Isocyanide, Azide | 5-substituted 1H-tetrazole | rug.nlrug.nl |
| Cu(I)-catalyzed Cycloaddition | Amine, Propargyl halide, Azide | 1-substituted-1H-1,2,3-triazol-4-ylmethyl)-dialkylamine | organic-chemistry.org |
Derivatization and Structural Modification Strategies
Once the core this compound structure is synthesized, it can be further modified to fine-tune its properties. These derivatization strategies focus on altering the piperidine ring, adding substituents to the triazole ring, or converting the triazole into an ionic form.
Chemical Derivatization of Piperidine Moiety
The piperidine moiety offers several sites for chemical modification, most notably the secondary amine nitrogen. This nitrogen atom can be readily functionalized through various reactions:
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophiles to introduce a variety of alkyl or benzyl (B1604629) groups.
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can attach acyl or sulfonyl groups. For example, piperazine-based triazole derivatives have been synthesized by reacting the piperazine nitrogen with sulfonyl chlorides like 4-acetamidobenzene sulfonyl chloride. nih.gov
Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives. nih.gov
Introduction of Substituents on the Triazole Ring
The 1,2,3-triazole ring is generally stable to metabolic degradation and chemical reactions under acidic or basic conditions. nih.gov Substituents are most commonly introduced at the 4- and 5-positions during the synthesis of the ring itself via the [3+2] cycloaddition reaction. The choice of the alkyne and azide starting materials directly dictates the substitution pattern of the resulting triazole.
1,4-Disubstituted Triazoles: The highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted regioisomer. By using a terminal alkyne with a desired R-group, that group will appear at the 4-position of the triazole ring. nih.gov
1,5-Disubstituted and 1,4,5-Trisubstituted Triazoles: Ruthenium-catalyzed reactions can favor the formation of the 1,5-disubstituted isomer. nih.gov Furthermore, certain methods, such as those using β-carbonyl phosphonates and azides with cesium carbonate in DMSO, can provide access to 1,4,5-trisubstituted triazoles. acs.org
Post-synthetic modification of the triazole ring is less common but possible if reactive functional groups are incorporated during the initial synthesis.
Formation of Triazolium Salts and Ionic Forms
The 1,2,3-triazole ring contains nitrogen atoms that can be alkylated to form cationic triazolium salts. This transformation alters the electronic properties and solubility of the molecule. The formation of these salts is typically achieved by reacting the neutral triazole with a suitable alkylating agent.
For example, a safe and convenient method has been developed for the synthesis of 1,3-dimethyl-1,2,3-triazolium salts via the methylation of a 1-methyl-1H-naphtho[2,3-d] nih.govresearchgate.netnih.govtriazole-4,9-dione precursor. nih.gov Similarly, triazolium salts that serve as carbene precursors have been synthesized by reacting a lactam with an alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate, followed by cyclization with a hydrazine derivative. orgsyn.org These methods can be adapted to N-alkylate the this compound core, which would involve alkylating one of the free nitrogen atoms (N2 or N3) on the triazole ring, leading to the formation of a cationic triazolium piperidinium (B107235) species.
Biological Activity and Pharmacological Potential of 3 1h 1,2,3 Triazol 1 Yl Piperidine Analogues
Antifungal Activities of Piperidine-Triazole Hybrids
The development of new antifungal agents is a critical global health priority due to the rise of invasive fungal infections and the emergence of drug-resistant strains. Piperidine-triazole hybrids have demonstrated considerable potential in this arena, with researchers investigating their efficacy against a spectrum of fungal pathogens.
Activity Against Candida Species
Candida species are a common cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The search for more effective treatments has led to the exploration of novel piperidine-triazole derivatives.
A study focusing on piperidine-based 1,2,3-triazolylacetamide derivatives revealed significant antifungal activity against the multidrug-resistant pathogen Candida auris. nih.govacs.orgnih.gov Three of the synthesized compounds, pta1 , pta2 , and pta3 , exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 µg/mL. nih.govnih.gov These compounds were found to induce apoptosis and cell cycle arrest in the S-phase of C. auris, suggesting a mechanism of action that disrupts fundamental cellular processes. nih.govacs.orgnih.gov
Another investigation into 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which share the triazole core, showed that the compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) displayed notable antifungal activity against various Candida strains, with MIC values ranging from 64 to 256 µg/mL. mdpi.comresearchgate.net While these values are higher than the reference drug fluconazole (B54011) for some strains, the activity against fluconazole-resistant isolates highlights the potential of this structural class. mdpi.comresearchgate.net
Similarly, novel fluconazole mimics incorporating a 1,2,3-triazole ring have been synthesized and evaluated. nih.gov Compounds 12 , 15 , and 16 from this series were found to be more potent against several Candida pathogens than both fluconazole and amphotericin B, demonstrating the value of modifying existing antifungal structures with the 1,2,3-triazole moiety. nih.gov
Interactive Data Table: Antifungal Activity of Piperidine-Triazole Analogues against Candida Species
| Compound/Analogue Class | Candida Species | MIC (µg/mL) | Reference |
| Piperidine-based 1,2,3-triazolylacetamide derivatives (pta1, pta2, pta3) | Candida auris | 0.24 - 0.97 | nih.govnih.gov |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | Various Candida strains | 64 - 256 | mdpi.comresearchgate.net |
| 1,2,3-Triazole containing fluconazole analogues (12, 15, 16) | Various Candida pathogens | More potent than fluconazole | nih.gov |
Efficacy Against Aspergillus and Fusarium Species
Invasive infections caused by filamentous fungi such as Aspergillus and Fusarium species are associated with high morbidity and mortality, particularly in immunocompromised patients. The development of effective treatments against these pathogens is a significant challenge.
Research into 1,2,3-triazole-incorporated indole-pyrazolone derivatives has shown promising results. acs.org Specifically, compounds 5d, 5h, 5i, 5l, 5m, and 5n exhibited good to moderate antifungal activity against Aspergillus niger, with some performing as well as the standard drugs nystatin (B1677061) and fluconazole. acs.org
Furthermore, a broader look at triazole compounds reveals their general activity spectrum. Voriconazole, a well-established triazole antifungal, is known to be active against various Aspergillus species and also shows efficacy against Fusarium species. researchgate.net This underscores the inherent potential of the triazole ring system in targeting these challenging filamentous fungi. While specific data for 3-(1H-1,2,3-triazol-1-yl)piperidine analogues against Aspergillus and Fusarium is still emerging, the activity of related triazole-containing compounds provides a strong rationale for their continued investigation.
Antimicrobial Efficacy Against Bacterial Pathogens
The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the urgent development of new antimicrobial agents. Piperidine-triazole hybrids have shown promise in addressing this critical need.
Activity Against Gram-Positive Bacteria
Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, are responsible for a wide range of infections. The emergence of methicillin-resistant S. aureus (MRSA) has further complicated treatment strategies.
Recent studies have highlighted the potential of 1,2,3-triazole-containing hybrids as antibacterial agents. nih.gov For instance, a series of 1,2,3-triazole-incorporated indole-pyrazolone derivatives demonstrated noteworthy activity against Gram-positive bacteria. acs.org Compounds 5f and 5n from this series displayed significant action against MRSA and vancomycin-resistant Enterococcus faecium (VRE). acs.org
While direct MIC values for this compound analogues against common Gram-positive pathogens are not extensively reported in the reviewed literature, the activity of these related hybrids suggests that the piperidine-triazole scaffold is a promising starting point for the design of new anti-Gram-positive agents.
Activity Against Gram-Negative Bacteria and ESKAPE Pathogens
Gram-negative bacteria, particularly the ESKAPE pathogens, pose a significant therapeutic challenge due to their complex outer membrane and the prevalence of multidrug resistance.
A significant breakthrough has been the discovery of 1,2,3-triazole-incorporated indole-pyrazolone derivatives with potent activity against Acinetobacter baumannii, a notoriously difficult-to-treat ESKAPE pathogen. acs.org Compounds 5e, 5h, and 5i from this series exhibited a potent MIC value of 10 µg/mL against A. baumannii. acs.org Additionally, compounds 5c, 5j, 5k, and 5n showed significant activity against Enterobacter aerogenes, another member of the ESKAPE group, with an MIC of 10 µg/mL. acs.org
These findings are particularly important as they demonstrate that piperidine-triazole-based structures can be effective against highly resistant Gram-negative bacteria. The development of such compounds offers a potential new avenue for combating infections caused by these critical priority pathogens.
Interactive Data Table: Antimicrobial Activity of Piperidine-Triazole Analogues
| Compound/Analogue Class | Bacterial Pathogen | MIC (µg/mL) | Reference |
| 1,2,3-Triazole-incorporated indole-pyrazolone derivatives (5f, 5n) | MRSA, VRE | Not specified | acs.org |
| 1,2,3-Triazole-incorporated indole-pyrazolone derivatives (5e, 5h, 5i) | Acinetobacter baumannii | 10 | acs.org |
| 1,2,3-Triazole-incorporated indole-pyrazolone derivatives (5c, 5j, 5k, 5n) | Enterobacter aerogenes | 10 | acs.org |
Enzyme and Receptor Modulation
Beyond their direct antimicrobial effects, this compound analogues have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential for a broad range of therapeutic applications.
The primary mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. researchgate.net The nitrogen atoms of the triazole ring bind to the heme iron of the fungal cytochrome P450, disrupting the synthesis of ergosterol, which is essential for fungal cell membrane integrity. researchgate.net This mode of action is the basis for the antifungal activity observed in many triazole-containing compounds.
In the realm of receptor modulation, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been explored as ligands for various receptors. For instance, a series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated for their affinity to sigma receptors. One such compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , demonstrated a high affinity for the σ1 receptor with a Ki value of 0.96 nM and a 96-fold selectivity over the σ2 receptor. nih.gov
Furthermore, triazole analogues have been investigated as dopamine (B1211576) D3 receptor ligands. nih.gov Several compounds with a piperidine (B6355638) or piperazine (B1678402) core linked to a triazole moiety have shown high affinity and selectivity for the D3 receptor, with Ki values in the low nanomolar range. nih.gov
These findings underscore the versatility of the piperidine-triazole scaffold in interacting with specific biological targets, opening up possibilities for the development of novel therapeutics for a variety of diseases beyond infectious diseases.
Interactive Data Table: Enzyme and Receptor Modulation by Piperidine-Triazole Analogues
| Compound/Analogue Class | Target | Activity (Ki/IC50) | Reference |
| Azole Antifungals | Lanosterol 14α-demethylase (CYP51) | Inhibition | researchgate.net |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | Ki = 0.96 nM | nih.gov |
| Triazole analogues | Dopamine D3 Receptor | Ki ≤ 4 nM | nih.gov |
P2Y14 Receptor Antagonism and Inflammation Pathways
Analogues of this compound have been extensively investigated as antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. nih.gov The endogenous agonist for this receptor is UDP-glucose, which acts as a damage-associated molecular pattern (DAMP), and its activation of the P2Y14 receptor can modulate inflammation, diabetes, and asthma. nih.govresearchgate.net Consequently, antagonists of this receptor are considered promising candidates for treating a range of inflammatory conditions. nih.gov
Research has focused on developing non-zwitterionic antagonists to improve pharmacokinetic properties. nih.gov Structure-based design, utilizing homology models of the human P2Y14 receptor, has led to the discovery of potent antagonists where the triazole moiety acts as a bioisosteric replacement for a naphthoic acid core present in earlier antagonist series. researchgate.net
In various studies, piperidine-containing triazole derivatives have demonstrated high affinity for the P2Y14 receptor. For instance, glycoconjugates of a naphthalene- and piperidine-containing antagonist were synthesized to enhance aqueous solubility and explore the receptor binding site. scispace.com Specific glucose conjugates attached to the piperidine via a triazolyl N-linkage showed nanomolar binding affinity. scispace.com These compounds have shown efficacy in animal models of conditions that are known to be improved by P2Y14 receptor antagonists, such as neuropathic pain. scispace.comnih.gov The in vivo effectiveness of these antagonists is influenced by both their receptor affinity and their pharmacokinetic characteristics. nih.gov
| Compound Type | Target | Key Findings | Reference |
| Piperidine-containing triazole derivatives | P2Y14 Receptor | High binding affinity, with the triazole acting as a bioisostere for a naphthoic acid core. researchgate.net | researchgate.net |
| Glycoconjugates of piperidine-containing antagonists | P2Y14 Receptor | Enhanced aqueous solubility and nanomolar binding affinity; effective in a mouse model of neuropathic pain. scispace.com | scispace.com |
| Phenyl-triazolyl scaffold with piperidine moiety | P2Y14 Receptor | Reversed allodynia in a mouse model of chronic neuropathic pain, demonstrating the therapeutic potential for chronic pain treatment. nih.gov | nih.gov |
Kinase Inhibition (e.g., Bcr-Abl, PDE6D, CK1α)
The 1,2,3-triazole ring, often in conjunction with a piperidine or a related heterocyclic moiety, is a feature in several kinase inhibitors.
Bcr-Abl Inhibition: The Bcr-Abl oncoprotein is a tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). ambeed.com While direct examples of this compound as a Bcr-Abl inhibitor are not prominent in the reviewed literature, closely related structures have shown significant activity. A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed as potent pan-Bcr-Abl inhibitors, effective against wild-type and mutant forms, including the resistant T315I mutant. scispace.com The most potent compounds in this series exhibited IC50 values in the low nanomolar range against both Bcr-Abl(WT) and Bcr-Abl(T315I). scispace.com These benzamide (B126) derivatives can be considered structural analogues where the piperidine ring is replaced by a benzamide group.
PDE6D and CK1α Inhibition: Phosphodiesterase 6D (PDE6D) is a chaperone for RAS proteins, and its inhibition can disrupt RAS signaling, which is implicated in various cancers. ambeed.com Casein kinase 1α (CK1α) is another kinase involved in cellular processes. A study identified a "molecular glue" compound, 3-(4-(4-methoxythiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione, which was shown to degrade PDE6D, IKZF1, IKZF3, and CK1α. researchgate.net This compound contains a piperidine-2,6-dione moiety, a close analogue of piperidine, attached to a 1,2,3-triazole ring. researchgate.net Further chemical modifications of this initial hit led to the development of more selective degraders for PDE6D and CK1α. researchgate.net
| Compound/Series | Target Kinase | Key Findings | Reference |
| 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives | Bcr-Abl (WT and T315I mutant) | Potent inhibition with IC50 values in the low nanomolar range. scispace.com | scispace.com |
| 3-(4-(4-methoxythiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione | PDE6D, CK1α | Acts as a molecular glue to induce degradation of these kinases. researchgate.net | researchgate.net |
Glycosidase and Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Glycosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing post-prandial hyperglycemia in diabetes. nih.gov Several studies have reported that 1H-1,2,3-triazole derivatives are effective α-glucosidase inhibitors. nih.govbiosynce.comacs.orgmdpi.com The 1H-1,2,3-triazole ring is considered a key pharmacophore for this activity. nih.gov In one study, a series of (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole derivatives were synthesized and showed significant in vitro inhibitory activity against α-glucosidase, with some compounds having IC50 values in the low micromolar range. nih.gov Another study on 1,4-substituted 1,2,3-triazole-α-d-glucosides also reported potent inhibition of human lysosomal α-glucosidase, with some analogues being significantly more potent than the standard inhibitor acarbose. biosynce.com
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors, also known as gliptins, are a class of oral medications for type 2 diabetes. They work by preventing the breakdown of incretin (B1656795) hormones, which regulate glucose homeostasis. While direct studies on this compound as a DPP-4 inhibitor were not found, research on related structures is available. For example, a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 has been developed. These compounds feature a piperidinone ring, a related cyclic amine structure.
Anti-Inflammatory and Immunomodulatory Research
The anti-inflammatory potential of this compound analogues is closely linked to their activity as P2Y14 receptor antagonists, as discussed in section 3.3.1. The P2Y14 receptor is expressed on immune cells, and its activation by UDP-sugars released from damaged cells triggers inflammatory responses. nih.gov Therefore, blocking this receptor with an antagonist can have significant anti-inflammatory and immunomodulatory effects. nih.gov
Compounds containing the piperidine-triazole scaffold have been shown to be effective in animal models of inflammatory conditions. nih.govscispace.com For example, glycoconjugates of a piperidine-containing P2Y14R antagonist were protective in a mouse model of allergic asthma. scispace.com The development of these antagonists provides a promising avenue for new treatments for a variety of inflammatory diseases. nih.gov Additionally, other 1,2,3-triazole derivatives, not necessarily containing the piperidine moiety, have also shown anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in BV2 microglial cells.
Antiviral Investigations
The 1,2,3-triazole nucleus is a recognized pharmacophore in the development of antiviral agents due to its metabolic stability and ability to form hydrogen bonds with biological targets.
Analogues incorporating a 1,2,3-triazole have been investigated for activity against various viruses. For instance, 1,4-disubstituted-1,2,3-triazole derivatives have been evaluated for their ability to inhibit the replication of Chikungunya virus (CHIKV). In one study, a particular derivative showed promising antiviral activity by acting at the early stages of viral replication.
In another study, 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which has a quinolizidine (B1214090) core (a bicyclic amine structure related to piperidine), were synthesized and tested against influenza viruses. These compounds were found to reduce the infectivity of the virus, suggesting they could act as virucidal agents against extracellular virions. Molecular docking studies indicated that these compounds could bind to the hemagglutinin and neuraminidase proteins of the influenza virus.
Anticancer Research Perspectives
Analogues of this compound have shown significant promise in anticancer research, with studies demonstrating their cytotoxic effects on various cancer cell lines and their ability to modulate apoptotic pathways.
A series of 3,5-bis(benzylidene)-4-piperidones were prepared and evaluated as potential cytotoxic agents. These compounds generally exhibited high toxicity towards human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2), and human squamous carcinoma-4 (HSC-4) neoplasms, while showing less toxicity towards non-malignant human cells, indicating a degree of tumor-selective toxicity.
Novel piperazine-1,2,3-triazole hybrids have also been investigated for their potential in treating pancreatic cancer. From a lead compound, four focused libraries were synthesized and screened against a panel of 16 human cancer cell lines, including several pancreatic cancer cell lines. Modification of the lead structure led to the identification of analogues with enhanced cytotoxicity, with some compounds exhibiting sub-micromolar GI50 values against pancreatic cancer cell lines. For example, compound 52 was found to be 10–20 fold more active than its counterpart 51 , with GI50 values ranging from 0.43 μM (HPAC) to 0.61 μM (PANC-1).
A series of 1-amino-3-(1H-1,2,3-triazol-1-yl)propylphosphonates were also evaluated for their antiproliferative activity. Compounds (R)-16g , (S)-16g , and (S)-16h were found to be slightly cytostatic to different tumor cell lines.
Table 3: Cytostatic Effects of Selected Piperidine-Triazole Analogues on Human Cancer Cell Lines
| Compound/Series | Cancer Cell Line(s) | GI50 / Activity |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | High toxicity |
| 52 (piperazine-1,2,3-triazole hybrid) | HPAC, PANC-1 | 0.43 μM, 0.61 μM |
| (R)-16g , (S)-16g , (S)-16h | Various tumor cell lines | Slightly cytostatic |
The interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL is a critical checkpoint in the regulation of apoptosis. Disrupting this interaction is a promising strategy for inducing cancer cell death. A study focused on new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole (B147169) side chains has shown promise in this area. researchgate.net The most promising compound from this library demonstrated an IC50 value of 3.8 μM on the PUMA/Bcl-xL interaction in live cancer cells, as determined by BRET analysis. researchgate.net Molecular modeling studies have provided a rationale for these findings. researchgate.net
Other research has focused on novel 1,2,4-triazole (B32235) derivatives as inducers of apoptosis by targeting p53. researchgate.netnih.govresearchgate.net Several of these compounds exhibited significant antiproliferative activity, with the most potent, compound 3b , having a mean GI50 of 1.37 μM. nih.gov These compounds were found to increase the level of p53, a key tumor suppressor protein that can induce the expression of PUMA. nih.gov
Antitubercular and Antimalarial Research
The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum necessitates the development of new therapeutic agents. Analogues of this compound have been explored for their potential in this regard.
A series of novel piperidine fused 5-thioxo-1H-1,2,4-triazoles have been synthesized and evaluated for their antitubercular activity. Several compounds in this series displayed significant activity against the Mycobacterium tuberculosis H37Rv strain. Another study focused on a new series of compounds containing a 3-thio-1,2,4-triazole moiety, which showed potent inhibition of M. tuberculosis growth, with some analogues displaying low micromolar to nanomolar inhibitory activity.
In the realm of antimalarial research, a virtual library of novel researchgate.netresearchgate.nettriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and investigated. From this library, 25 compounds were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Two compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one , showed good antimalarial activity with IC50 values of 2.24 and 4.98 μM, respectively.
Furthermore, the Open Source Malaria (OSM) consortium has been investigating the 1,2,4-triazolo[4,3-a]pyrazine scaffold (Series 4). Nine new fluorinated analogues were synthesized, with some demonstrating moderate antimalarial activity against both 3D7 and Dd2 strains of P. falciparum, with IC50 values ranging from 0.2 to >80 μM.
Table 4: Antitubercular and Antimalarial Activity of Selected Triazole Analogues
| Compound/Series | Pathogen | IC50 / MIC |
| Piperidine fused 5-thioxo-1H-1,2,4-triazoles | Mycobacterium tuberculosis H37Rv | Significant activity |
| 3-thio-1,2,4-triazole series | Mycobacterium tuberculosis | Low micromolar to nanomolar |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | Plasmodium falciparum | 2.24 μM |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | Plasmodium falciparum | 4.98 μM |
| Fluorinated 1,2,4-triazolo[4,3-a]pyrazines | Plasmodium falciparum (3D7 and Dd2) | 0.2 to >80 μM |
Structure Activity Relationships Sar and Ligand Design Principles
Elucidation of Structural Determinants for Biological Potency
The biological potency of derivatives based on the 3-(1H-1,2,3-triazol-1-yl)piperidine scaffold is determined by the interplay of its constituent parts. The piperidine (B6355638) ring, a saturated heterocycle, offers a three-dimensional structure that can be crucial for fitting into the binding pockets of biological targets. The nitrogen atom within the piperidine ring can act as a basic center, potentially forming ionic interactions or hydrogen bonds with acidic residues in a receptor.
The 1,2,3-triazole ring is a key pharmacophore that contributes significantly to the molecule's properties. It is a rigid, planar structure with a dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors. This ring system is often used in medicinal chemistry as a stable linker unit to connect different pharmacophoric elements. In some contexts, the 1,2,3-triazole itself can be a key interacting moiety with a biological target. For instance, in a series of letrozole-based analogues, an unsubstituted 1,2,3-triazole derivative displayed inhibitory activity comparable to the aromatase inhibitor letrozole. sigmaaldrich.com
| Structural Feature | Potential Contribution to Biological Potency |
| Piperidine Ring | Provides a 3D scaffold for optimal orientation in a binding site. The ring nitrogen can act as a protonatable center for ionic interactions. |
| 1,2,3-Triazole Ring | Acts as a rigid linker or a key pharmacophoric element. The nitrogen atoms can serve as hydrogen bond acceptors, contributing to binding affinity. |
| Linkage between Rings | The covalent bond between the piperidine and triazole rings allows for some rotational flexibility, which can influence the overall conformation and ability to bind to a target. |
Impact of Substituent Modifications on Pharmacological Profiles
Modifications to both the piperidine and triazole rings of related compounds have been shown to have a profound impact on their pharmacological profiles. For example, in the development of sphingosine (B13886) kinase-2 (SphK2) inhibitors, substitutions on the 1,2,3-triazole-containing analogues were critical for both potency and selectivity. nih.gov A molecular modeling study of these analogues highlighted the importance of the polar head group and the 1,2,3-triazole pharmacophore in achieving selectivity for SphK2 over the SphK1 isoform. nih.gov
Similarly, in the design of probes for tau protein, derivatization of a scaffold containing a 1,2,3-triazole led to compounds with varying affinities and abilities to visualize neurofibrillary tangles. nih.govrsc.org This underscores the principle that even minor chemical changes can lead to significant alterations in biological activity.
For this compound, substitutions could be envisioned at several positions:
On the piperidine ring: Alkylation or acylation of the piperidine nitrogen could modulate basicity and lipophilicity. Substituents at other positions on the piperidine ring could introduce new interaction points or alter the ring's conformation.
On the triazole ring: The carbon atoms of the triazole ring are amenable to substitution, which could be used to extend the molecule towards other binding pockets or to fine-tune its electronic properties.
The following table summarizes findings for related 1,2,3-triazole derivatives, illustrating the impact of substitutions on biological activity.
| Parent Scaffold | Substitution | Resulting Biological Activity | Reference |
| 1,2,3-Triazole containing analogues | Various substitutions on the triazole and associated rings | High selectivity for SphK2 over SphK1, with some compounds showing high potency (e.g., IC50 of 0.23 μM). | nih.gov |
| Benzothiazole with 1,2,3-triazole linker | Replacement of a trans-butadiene bridge with a 1,2,3-triazole | Good visualization of Aβ plaques, but failed to detect neurofibrillary tangles in human brain sections. | nih.gov |
| Letrozole-based analogues | Unsubstituted 1,2,3-triazole | Inhibitory activity comparable to the aromatase inhibitor letrozole. | sigmaaldrich.com |
Conformational Analysis and Molecular Recognition
The bond connecting the piperidine ring to the triazole ring allows for rotation, adding another layer of conformational flexibility. Molecular modeling studies on related 1,2,3-triazole-containing compounds have been used to understand how the preferred conformation influences binding to the target. nih.gov For this compound, computational methods could be employed to predict the lowest energy conformations and to simulate its interaction with potential protein targets. This understanding is essential for designing derivatives with improved binding affinity and selectivity.
Bioisosteric Replacements in Ligand Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds. This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic properties.
The 1,2,3-triazole ring itself is often considered a bioisostere of an amide bond. It has a similar size and planarity, and can act as a hydrogen bond acceptor. However, unlike an amide, the triazole is not susceptible to hydrolysis by amidases, which can improve the metabolic stability of a compound. In the development of tau protein probes, a 1,2,3-triazole was used to replace a photoisomerizable trans-butadiene bridge, demonstrating its utility as a stable linker. nih.govrsc.org
For the this compound scaffold, several bioisosteric replacements could be considered:
For the 1,2,3-triazole ring: Other five-membered aromatic heterocycles such as oxadiazoles, thiadiazoles, or pyrazoles could be explored. Each of these would offer a different arrangement of heteroatoms and electronic properties.
For the piperidine ring: Other saturated heterocycles like pyrrolidine, morpholine (B109124), or piperazine (B1678402) could be substituted. jopcr.com These changes would alter the size, shape, and basicity of the ring system.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| 1,2,3-Triazole | Oxadiazole, Thiadiazole, Pyrazole, Tetrazole | To alter hydrogen bonding capacity, dipole moment, and metabolic stability. |
| Piperidine | Pyrrolidine, Morpholine, Piperazine, Cyclohexane | To modify the ring size, basicity, and overall three-dimensional shape of the scaffold. |
Computational and Biophysical Studies
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govyoutube.com This computational method is used to study the conformational changes, stability of binding, and the influence of solvent on ligand-receptor interactions.
The general methodology for such simulations involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. nih.gov The system's energy is minimized, and then it is gradually heated to body temperature and equilibrated. The production phase of the simulation then tracks the atomic movements over a specific timescale, typically nanoseconds to microseconds. The resulting trajectory provides valuable information on the stability of hydrogen bonds, hydrophobic interactions, and any conformational changes in both the ligand and the protein.
Homology Modeling for Receptor Structure Elucidation
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known experimental structure of a homologous protein (a template) to build a model of the target protein.
No specific studies detailing the use of homology modeling to elucidate the structure of a receptor for 3-(1H-1,2,3-triazol-1-yl)piperidine were identified in the searched literature. However, this technique is widely applied in drug discovery when the target receptor's structure is unavailable. For example, homology modeling has been used to build models of various nuclear receptors, such as the human pregnane-X-receptor (PXR), using the crystal structure of the human estrogen receptor alpha (hERα) as a template. nih.gov Such models are then used for molecular docking studies to screen for potential ligands.
The process of homology modeling involves several key steps:
Template selection: Identifying one or more known protein structures with significant sequence similarity to the target protein.
Sequence alignment: Aligning the amino acid sequence of the target protein with the template(s).
Model building: Building a 3D model of the target protein based on the alignment with the template structure.
Model refinement and validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
A validated homology model of a receptor for this compound could serve as a crucial tool for structure-based drug design, enabling virtual screening of compound libraries and guiding the optimization of lead compounds.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity.
While a specific QSAR study for this compound was not found, numerous QSAR studies have been conducted on various series of triazole derivatives to understand the structural requirements for their biological activities. For instance, 3D-QSAR studies on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents have revealed the importance of steric and electrostatic fields in determining their activity. nih.gov These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight regions where modifications to the chemical structure could enhance biological activity. nih.gov
Another 2D-QSAR study on 1,2,4-triazole derivatives as potential anti-pancreatic cancer agents utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. These models demonstrated good predictive ability, indicating their utility in designing new compounds with improved efficacy.
A QSAR study on a hypothetical series of this compound analogs would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to derive a mathematical model that relates their structural features (descriptors) to their activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.
Table 2: QSAR Model Parameters for Triazole Derivatives from a Representative Study
| QSAR Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External validation) | Reference |
| CoMFA (Triazolopiperazine amides) | 0.868 | 0.589 | 0.816 | nih.gov |
| CoMSIA (Triazolopiperazine amides) | 0.868 | 0.586 | 0.863 | nih.gov |
| MLR (1,2,4-Triazole derivatives) | Not specified | 0.51 | 0.936 | |
| MNLR (1,2,4-Triazole derivatives) | Not specified | 0.90 | 0.852 |
In Silico Prediction of Pharmacokinetic Parameters relevant to research
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
Specific in silico ADME predictions for this compound are not available in the public domain. However, numerous studies have reported such predictions for structurally related compounds. For example, in silico ADME studies on 1,3,4-thiadiazole (B1197879) derivatives, which also contain a five-membered heterocyclic ring, have indicated that these compounds are potential orally bioavailable drug-like molecules. nih.gov
Similarly, in silico ADME predictions for melatonin (B1676174) derivatives have been used to assess their drug-likeness and potential to cross the blood-brain barrier (BBB). nih.gov Such studies typically use software that calculates various physicochemical properties and applies established rules, such as Lipinski's rule of five, to predict oral bioavailability.
For this compound, a typical in silico ADME prediction would involve calculating properties such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters would then be used to predict its likely oral bioavailability, BBB penetration, and potential for interaction with drug-metabolizing enzymes and transporters.
Table 3: Commonly Predicted In Silico Pharmacokinetic Parameters
| Parameter | Description | Importance in Research |
| Molecular Weight (MW) | The mass of a molecule. | Influences diffusion and absorption. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and membrane permeability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including BBB penetration. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB. | Crucial for drugs targeting the central nervous system. |
| CYP450 Inhibition | The potential to inhibit major drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |
| Oral Bioavailability | The fraction of an administered dose that reaches systemic circulation. | A key parameter for orally administered drugs. |
Future Directions and Research Opportunities
Exploration of Novel Analogues for Optimized Biological Activities
The core structure of 3-(1H-1,2,3-triazol-1-yl)piperidine presents a fertile ground for the generation of novel analogues with fine-tuned biological profiles. Future research will likely focus on systematic modifications of both the piperidine (B6355638) and the 1,2,3-triazole rings to explore the structure-activity relationships (SAR) and optimize therapeutic efficacy.
Key strategies for the development of novel analogues include:
Substitution on the Piperidine Ring: The introduction of various substituents at different positions of the piperidine ring can significantly influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its binding affinity to biological targets. For instance, the incorporation of functional groups such as hydroxyl, amino, or carboxyl groups could enhance interactions with specific amino acid residues in target proteins.
Functionalization of the Triazole Ring: The 1,2,3-triazole ring can be readily functionalized at the 4- and 5-positions. The addition of aryl, heteroaryl, or alkyl groups can lead to the discovery of analogues with improved potency and selectivity. Research on other triazole-containing compounds has demonstrated that such modifications can yield derivatives with significant anticancer and neuroprotective properties.
Bioisosteric Replacement: The principle of bioisosterism can be applied to replace certain functional groups or ring systems with others that have similar physicochemical properties but may lead to improved biological activity or pharmacokinetic profiles. For example, the piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) to probe the impact on biological activity.
The systematic exploration of these synthetic modifications will undoubtedly lead to the identification of novel analogues of this compound with optimized biological activities for a range of therapeutic areas.
Table 1: Potential Novel Analogues and Their Prospective Biological Activities
| Analogue Structure | Modification Strategy | Potential Biological Target/Activity |
| 4-hydroxy-3-(1H-1,2,3-triazol-1-yl)piperidine | Substitution on the piperidine ring | Enhanced binding to kinase domains |
| 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine | Functionalization of the triazole ring | Potential anticancer or antiviral activity |
| 3-(1H-1,2,3-triazol-1-yl)morpholine | Bioisosteric replacement of the piperidine ring | Altered pharmacokinetic profile, potential CNS activity |
Advanced Computational Design for Targeted Therapeutics
The integration of advanced computational tools is set to revolutionize the design of targeted therapeutics based on the this compound scaffold. In silico methods can significantly accelerate the drug discovery process by predicting the binding affinity and selectivity of novel analogues, thereby guiding synthetic efforts towards the most promising candidates.
Key computational approaches that will be instrumental in this endeavor include:
Molecular Docking: This technique allows for the prediction of the preferred binding orientation of a ligand to a biological target. By docking virtual libraries of this compound analogues into the active sites of various enzymes or receptors, researchers can identify compounds with high predicted binding affinities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can be used to predict the activity of untested analogues and to identify the key structural features that contribute to their potency.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding interaction and to identify key residues involved in the binding process.
The application of these computational methods will enable a more rational and efficient design of this compound-based therapeutics with high potency and selectivity for their intended biological targets.
Development of Hybrid Molecules with Enhanced Multitargeting Capabilities
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy for developing drugs with enhanced efficacy and the ability to modulate multiple biological targets simultaneously. The this compound scaffold is an ideal building block for the creation of such hybrid molecules.
Future research in this area will likely focus on:
Combining with Known Bioactive Moieties: The 1,2,3-triazole ring serves as an excellent linker to connect the piperidine core with other known bioactive moieties. For example, linking it to a known kinase inhibitor could result in a hybrid molecule with dual inhibitory activity.
Targeting Multiple Pathways: By carefully selecting the pharmacophores to be combined, it is possible to design hybrid molecules that can simultaneously target different signaling pathways involved in a particular disease. This multi-targeting approach can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.
The development of hybrid molecules based on the this compound scaffold holds immense promise for the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders.
Table 2: Illustrative Examples of Hybrid Molecules Incorporating the this compound Scaffold
| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Application |
| Piperidine-Triazole-Isatin Hybrid | Isatin | Anticancer, antiviral |
| Piperidine-Triazole-Quinolone Hybrid | Quinolone | Antibacterial, anticancer |
| Piperidine-Triazole-Chalcone Hybrid | Chalcone (B49325) | Anti-inflammatory, anticancer |
Application in Materials Science and Catalysis Research
Beyond its potential in medicinal chemistry, the this compound scaffold possesses properties that make it an intriguing candidate for exploration in materials science and catalysis. The 1,2,3-triazole moiety is known for its stability, rigidity, and ability to coordinate with metal ions, making it a valuable component in the design of functional materials and catalysts.
Potential future research directions in these fields include:
Development of Novel Polymers: The bifunctional nature of this compound, with reactive sites on both the piperidine and triazole rings, could be exploited for the synthesis of novel polymers with unique properties. These polymers could find applications in areas such as drug delivery, coatings, and advanced materials.
Design of Metal-Organic Frameworks (MOFs): The triazole ring can act as a ligand to coordinate with metal ions, leading to the formation of MOFs. These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis.
Homogeneous and Heterogeneous Catalysis: The ability of the triazole ring to bind to transition metals suggests that derivatives of this compound could be developed as ligands for homogeneous catalysts. Furthermore, immobilization of these complexes on solid supports could lead to the creation of novel heterogeneous catalysts with improved stability and reusability.
While the exploration of this compound in materials science and catalysis is still in its nascent stages, the inherent properties of its constituent rings suggest a promising future for this compound in these exciting and rapidly developing fields.
Q & A
Q. Table 1: Synthesis Methods and Yields
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| CuAAC (Click Chemistry) | Cu(I) | >95 | |
| Fluoroquinolone Core Modification | Nucleophilic agents | 40–83 |
Basic: How is structural characterization performed for triazolylpiperidine derivatives?
Answer:
Key techniques include:
- X-ray crystallography : Refinement programs like SHELXL (post-2008 updates) enable precise determination of bond lengths, angles, and torsional parameters for triazole-piperidine hybrids .
- Spectroscopy : NMR (¹H/¹³C) and HRMS validate molecular structure and purity. For example, PubChem entries provide computed InChI keys and SMILES strings for verification .
- Chromatography : HPLC or GC-MS assesses purity (>95% typical for research-grade compounds) .
Advanced: How do structural modifications impact antibacterial activity in triazolylpiperidine-containing fluoroquinolones?
Answer:
Substituents at the C7 position of fluoroquinolones significantly alter antibacterial efficacy. For instance:
- 4-(1H-1,2,3-triazol-1-yl)piperidine moieties enhance activity against Staphylococcus aureus and Escherichia coli by improving target (DNA gyrase) binding affinity .
- Electron-withdrawing groups (e.g., halogens) on the triazole ring increase potency, while bulky substituents may reduce membrane permeability .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent Type | Biological Impact | Reference |
|---|---|---|
| Triazole with piperidine | Enhanced DNA gyrase inhibition | |
| Halogenated triazoles | Increased MIC against Gram-negative |
Advanced: How can researchers resolve contradictions in crystallographic data for triazolylpiperidine derivatives?
Answer:
Discrepancies in X-ray data (e.g., bond distortion, occupancy issues) require:
- Refinement software : SHELXL’s advanced features (e.g., TWIN/BFIX commands) correct for disorder and anisotropic thermal motion .
- Validation tools : CheckCIF analyses identify geometric outliers, ensuring compliance with IUCr standards .
- Complementary techniques : Cross-validate with NMR or DFT calculations to resolve ambiguities .
Advanced: What strategies improve metabolic stability of triazolylpiperidine pharmacophores?
Answer:
- Steric shielding : Introducing tert-butyl esters (e.g., 1-Piperidinecarboxylic acid tert-butyl ester derivatives) blocks hydrolytic degradation .
- Electron-donating groups : Methoxy or methyl substituents on aromatic rings reduce oxidative metabolism .
- Isosteric replacement : Replacing labile protons with fluorine atoms enhances stability without compromising activity .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333) .
- Waste disposal : Neutralize reactive intermediates (e.g., azides) before disposal to prevent explosions .
- Storage : Store under inert gas (N₂/Ar) at –20°C for moisture-sensitive derivatives .
Advanced: How should researchers address variability in antimicrobial assay data?
Answer:
- Statistical rigor : Use paired t-tests (α=0.05) to compare triplicates, minimizing batch-to-batch variability .
- Standard controls : Include fluoroquinolone (e.g., ciprofloxacin) and triazole (e.g., fluconazole) references to normalize MIC values .
- Strain-specific testing : Account for pathogen-dependent efflux pump expression, which may skew results .
Advanced: How are structural analogs designed to optimize target selectivity?
Answer:
- Scaffold hopping : Replace piperidine with morpholine or pyrrolidine to modulate lipophilicity and hydrogen-bonding capacity .
- Bioisosterism : Substitute triazole with tetrazole or imidazole to retain activity while altering pharmacokinetics .
- Docking studies : Use molecular modeling (e.g., AutoDock) to predict binding poses with bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
